

5,7-dichloro-1H-indole-2-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,7-dichloro-1H-indole-2-carboxylic Acid

Cat. No.: B1587468

[Get Quote](#)

An In-depth Technical Guide to **5,7-dichloro-1H-indole-2-carboxylic acid**: Molecular Structure, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of **5,7-dichloro-1H-indole-2-carboxylic acid**, a halogenated derivative of the privileged indole scaffold. Addressed to researchers, medicinal chemists, and drug development professionals, this document delineates the compound's core molecular structure, physicochemical properties, and key spectroscopic signatures. It further explores its significance as a synthetic intermediate in medicinal chemistry, grounded in the established biological importance of indole-based molecules. Methodologies for characterization and safe handling protocols are also detailed, providing a holistic reference for laboratory applications.

Introduction: The Indole Scaffold in Modern Chemistry

The indole ring system is a cornerstone of medicinal chemistry and natural products, forming the structural core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin^[1]. Its unique electronic properties and versatile substitution patterns have established it as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets. The historical significance of indole derivatives is profound, from traditional plant-based alkaloids to the development of modern therapeutics like the anti-inflammatory drug Indomethacin^[1].

5,7-dichloro-1H-indole-2-carboxylic acid emerges from this rich context as a valuable synthetic building block. The introduction of chlorine atoms at the 5 and 7 positions of the indole ring significantly alters the molecule's electronic distribution, lipophilicity, and metabolic stability. These modifications can profoundly influence its pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for designing novel therapeutic agents, notably as a scaffold for HIV-1 integrase inhibitors[2][3]. This guide serves to elucidate the foundational chemical and structural characteristics of this compound.

Molecular Structure and Physicochemical Properties

Chemical Identity

- IUPAC Name: **5,7-dichloro-1H-indole-2-carboxylic acid**[4]
- CAS Number: 4792-71-6[4][5][6]
- Molecular Formula: C₉H₅Cl₂NO₂[4][6]
- Synonyms: 5,7-Dichloroindole-2-carboxylic acid[6]

Core Molecular Structure

The structure consists of a bicyclic indole core, comprising a fused benzene and pyrrole ring. A carboxylic acid group is attached at position 2 of the pyrrole ring, while two chlorine atoms are substituted at positions 5 and 7 of the benzene ring. The presence of the N-H group in the pyrrole ring and the O-H group in the carboxylic acid moiety allows the molecule to act as both a hydrogen bond donor and acceptor.

Caption: Molecular structure of **5,7-dichloro-1H-indole-2-carboxylic acid**.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The introduction of two chlorine atoms increases the molecular weight and significantly impacts lipophilicity (LogP), which is a key parameter in drug design for predicting membrane permeability and solubility.

Property	Value	Source
Molecular Weight	230.04 g/mol	[4]
Monoisotopic Mass	228.9697338 Da	[4]
XLogP3	3.2	[4] [7]
Melting Point	~300 °C (decomposes)	[7]
Boiling Point	476.9 °C at 760 mmHg (Predicted)	[7]
Density	1.663 g/cm ³ (Predicted)	[7]
pKa	4.44 ± 0.30 (Predicted)	[8]
Hydrogen Bond Donors	2	[4] [7]
Hydrogen Bond Acceptors	2	[4] [7]
Topological Polar Surface Area	53.1 Å ²	[4] [7]

Solid-State Characteristics

While specific crystallographic data for **5,7-dichloro-1H-indole-2-carboxylic acid** is not readily available in public literature, its structure suggests a high propensity for forming ordered crystalline lattices. Based on studies of analogous indole carboxylic acids, it is highly probable that the molecule forms intermolecular hydrogen bonds in the solid state^{[9][10][11]}. The carboxylic acid groups are likely to form cyclic dimers through strong O-H…O hydrogen bonds, a common motif for carboxylic acids. Additionally, the N-H group of the indole ring can act as a hydrogen bond donor, potentially interacting with the carbonyl oxygen of a neighboring molecule, leading to the formation of extended chains or sheets^{[10][11]}. Aromatic π–π stacking interactions between the indole ring systems are also expected to contribute to the stability of the crystal lattice^{[9][11]}.

Synthesis and Purification Synthetic Strategies

The synthesis of indole-2-carboxylic acids can be achieved through various established methods. A common and effective strategy is the Reissert indole synthesis. For **5,7-dichloro-1H-indole-2-carboxylic acid**, a plausible synthetic route would start from the commercially available 2,4-dichloro-6-nitrotoluene.

Causality of Experimental Choice: The Reissert synthesis is chosen for its reliability and its ability to directly install the carboxylic acid function at the 2-position of the indole ring. The starting material, 2,4-dichloro-6-nitrotoluene, is selected because the positions of the chloro and nitro groups are ideal for the reductive cyclization that forms the desired 5,7-dichloroindole core.

Example Synthetic Protocol

Disclaimer: This protocol is a representative example based on established chemical principles for indole synthesis and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Condensation of 2,4-dichloro-6-nitrotoluene with Diethyl Oxalate

- Prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
- To the stirred solution, add diethyl oxalate, followed by the dropwise addition of 2,4-dichloro-6-nitrotoluene at a controlled temperature (e.g., 10-15 °C).
- Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the resulting ethyl 2-(2,4-dichloro-6-nitrophenyl)pyruvate intermediate is typically not isolated but carried forward directly.

Step 2: Reductive Cyclization to form Ethyl 5,7-dichloro-1H-indole-2-carboxylate

- The reaction mixture from Step 1 is subjected to catalytic hydrogenation. A common catalyst is palladium on carbon (Pd/C).

- The reaction is performed in a suitable solvent like ethyl acetate or ethanol under a hydrogen atmosphere (typically 30-50 psi) until the uptake of hydrogen ceases. This step reduces the nitro group to an amine, which spontaneously cyclizes to form the indole ring.
- After the reaction, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude ethyl ester.

Step 3: Saponification to **5,7-dichloro-1H-indole-2-carboxylic acid**

- The crude ethyl 5,7-dichloro-1H-indole-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
- The mixture is heated to reflux for 2-4 hours to ensure complete hydrolysis of the ester.
- After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of ~2-3.
- The precipitated **5,7-dichloro-1H-indole-2-carboxylic acid** is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a product of high purity. Purity can be assessed using High-Performance Liquid Chromatography (HPLC) and confirmed by the analytical techniques described below.

Spectroscopic and Analytical Characterization

Structural elucidation of the target molecule is a self-validating system where data from multiple orthogonal techniques must converge to a single, unambiguous conclusion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure. While a specific spectrum for this compound is not publicly available, the expected chemical

shifts can be predicted based on the parent indole-2-carboxylic acid and the known effects of chloro-substituents.

- ^1H NMR (in DMSO-d₆):
 - N-H Proton: A broad singlet is expected far downfield, typically >11 ppm, due to the acidic nature of the proton and hydrogen bonding with the solvent.
 - Carboxylic Acid O-H Proton: A very broad singlet, often exchangeable with D₂O, is expected even further downfield, typically >12 ppm[12].
 - Aromatic Protons: The indole ring protons will appear in the aromatic region (7.0-8.0 ppm). The proton at C3 will likely be a singlet around 7.1-7.3 ppm. The protons at C4 and C6 will appear as doublets, with their chemical shifts influenced by the deshielding effect of the adjacent chlorine atoms.
- ^{13}C NMR (in DMSO-d₆):
 - Carbonyl Carbon (C=O): This will appear in the characteristic region for carboxylic acids, around 165-175 ppm[13].
 - Indole Carbons: The carbon atoms of the indole ring will resonate between ~100 and 140 ppm. The carbons bearing chlorine atoms (C5 and C7) will show a significant downfield shift due to the electronegativity of chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm^{-1} , which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer[13].
- N-H Stretch: A moderate, sharper peak around 3300-3400 cm^{-1} corresponding to the N-H stretch of the indole ring is anticipated[10][14].
- C=O Stretch (Carbonyl): A strong, sharp absorption band between 1680 and 1710 cm^{-1} is characteristic of the carbonyl group of a hydrogen-bonded carboxylic acid[13].

- C-Cl Stretch: Absorptions in the fingerprint region, typically between 600 and 800 cm^{-1} , will correspond to the C-Cl bonds.

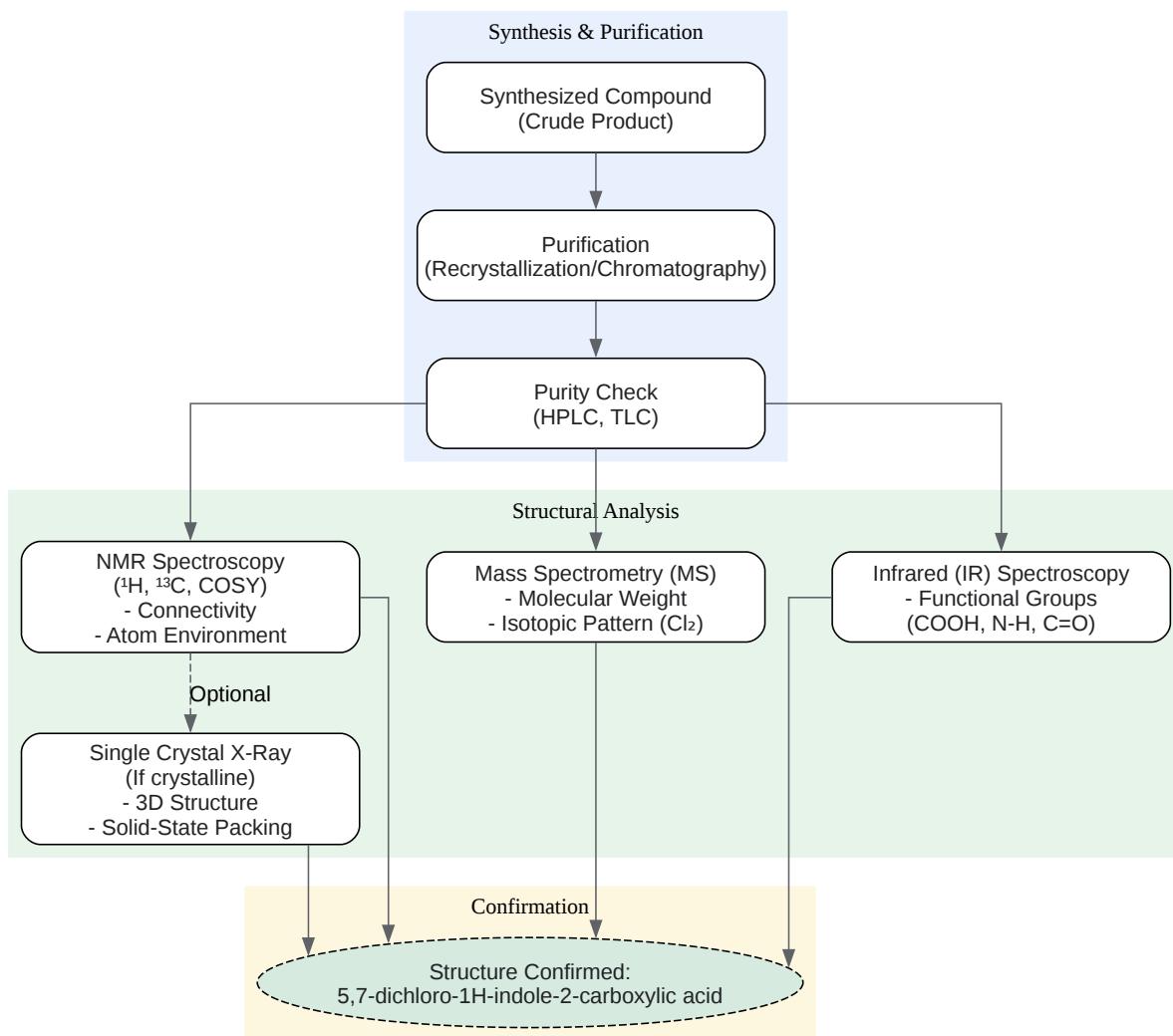
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion (M^+): In Electron Ionization (EI-MS), the molecular ion peak would be observed at m/z 229 and 231, with a characteristic isotopic pattern (approximately 9:6:1 ratio) due to the presence of two chlorine atoms (^{35}Cl and ^{37}Cl).
- Fragmentation: A primary fragmentation pathway would be the loss of the carboxylic acid group (-COOH, 45 Da), leading to a significant fragment ion.

Workflow for Structural Elucidation

The confirmation of the molecular structure follows a logical, multi-step workflow that integrates various analytical techniques.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the structural elucidation of the target compound.

Applications in Research and Drug Development

5,7-dichloro-1H-indole-2-carboxylic acid is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. Its true value lies in the strategic placement of its functional groups, which allows for further chemical modifications.

- **Scaffold for Bioactive Molecules:** The indole-2-carboxylic acid moiety serves as an excellent scaffold for building libraries of compounds for biological screening. The carboxylic acid can be converted into esters, amides, or other functional groups, while the indole N-H can be alkylated or acylated.
- **HIV-1 Integrase Inhibitors:** Research has specifically identified indole-2-carboxylic acid derivatives as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs). The core structure, particularly the indole nitrogen and the C2-carboxyl group, can effectively chelate the essential magnesium ions (Mg^{2+}) in the enzyme's active site, thereby inhibiting its function and preventing viral replication^{[2][3]}. The dichloro-substituents can enhance binding affinity through hydrophobic or halogen-bonding interactions within the enzyme's binding pocket and improve metabolic stability.

Safety, Handling, and Storage

As a laboratory chemical, **5,7-dichloro-1H-indole-2-carboxylic acid** requires careful handling to minimize exposure and risk.

- **Hazard Identification:** The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation^[4].
- **Personal Protective Equipment (PPE):** Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times when handling this compound^{[15][16]}. Work should be conducted in a well-ventilated area or a chemical fume hood^[15].
- **Handling:** Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area^{[15][16]}.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place^[15]. Keep away from strong oxidizing agents and bases^[15].

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[16].

Conclusion

5,7-dichloro-1H-indole-2-carboxylic acid is a strategically important molecule that combines the privileged indole scaffold with halogen substitutions that modulate its physicochemical properties. Its well-defined molecular structure, characterized by a dichlorinated indole ring and a C2-carboxylic acid, makes it a valuable intermediate for the synthesis of complex pharmaceutical targets, most notably in the pursuit of novel antiviral agents. A thorough understanding of its properties, synthesis, and analytical signatures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,7-dichloro-1H-indole-2-carboxylic Acid | 4792-71-6 | Benchchem [benchchem.com]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 5,7-dichloro-1H-indole-2-carboxylic acid | C9H5Cl2NO2 | CID 4983238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,7-DICHLORO-1H-INDOLE-2-CARBOXYLIC ACID | 4792-71-6 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
- 9. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]
- 12. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 14. mdpi.com [mdpi.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5,7-dichloro-1H-indole-2-carboxylic acid molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587468#5-7-dichloro-1h-indole-2-carboxylic-acid-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com